molecular formula C10H8N2O3 B1294648 2-Phthalimidoacetamide CAS No. 4935-96-0

2-Phthalimidoacetamide

Cat. No. B1294648
CAS RN: 4935-96-0
M. Wt: 204.18 g/mol
InChI Key: OGDWOTGXUXNSQA-UHFFFAOYSA-N
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Description

2-Phthalimidoacetamide is a chemical compound that is part of a broader class of phthalimide derivatives. These compounds are characterized by the presence of a phthalimide group, which is a cyclic imide derived from phthalic anhydride. Phthalimidoacetamide derivatives are of interest due to their potential applications in polymer chemistry, medicinal chemistry, and materials science.

Synthesis Analysis

The synthesis of phthalimidoacetamide derivatives can be achieved through various methods. For instance, the synthesis of poly(amide-imide)s based on a diimide-diacid condensed from phthalide and trimellitic anhydride involves a direct polycondensation using triphenyl phosphite and pyridine as condensing agents in N-methyl-2-pyrrolidone (NMP) with the presence of calcium chloride . Another method includes the preparation of N-(2-Hydroxyethyl) phthalimide (NHEP) by heating phthalic anhydride with ethanolamine, followed by a reaction with methacryloyl chloride to produce 2-(N-phthalimido)ethyl methacrylate . Additionally, phthalimidoacetyl isothiocyanate can be used as a scaffold for synthesizing various heterocyclic systems, such as 1,2,4-triazoles and 1,3-diazines, through addition-cyclization reactions with nitrogen and carbon nucleophilic reagents .

Molecular Structure Analysis

The molecular structure of phthalimidoacetamide derivatives is characterized by the presence of aromatic rings and the phthalimide moiety. The structure of these compounds can be tailored to achieve specific properties by introducing different substituents or by forming copolymers with other monomers. For example, copolymers of 2-(N-phthalimido)ethyl methacrylate and methyl methacrylate have been synthesized and characterized by IR and 1H-NMR spectral studies .

Chemical Reactions Analysis

Phthalimidoacetamide derivatives can undergo various chemical reactions, which are essential for their applications in synthesizing polymers and other materials. The reactivity of these compounds can be manipulated by the choice of reaction conditions and the nature of the substituents on the phthalimide ring. For example, the palladium-catalyzed carbonylation of 2-(2-iodoaryl)acetamides can lead to the formation of homophthalimide and 3-aminoisocoumarin nuclei, depending on the degree of N-substitution on the starting amide substrate .

Physical and Chemical Properties Analysis

The physical and chemical properties of phthalimidoacetamide derivatives are influenced by their molecular structure. These properties include solubility in polar solvents, glass transition temperatures, and thermal stability. Poly(amide-imide)s containing phthalimidoacetamide units exhibit high glass transition temperatures ranging from 250-318°C and show almost no weight loss up to 450°C under air or nitrogen atmosphere, indicating excellent thermal stability . The solubility and intrinsic viscosity of homopolymers and copolymers of phthalimidoacetamide derivatives have also been discussed, with solubility being an important factor for processing and application .

Scientific Research Applications

Synthesis and Chemical Properties

2-Phthalimidoacetamide has been explored for its chemical synthesis and properties. Schapira et al. (1985) studied the reaction of α-phthalimidoacetamides with sodium ethoxide, leading to the formation of 4-hydroxy-1(2H)-isoquinolone-3-carboxamides and other compounds under specific conditions. This study highlighted the acidic and unstable nature of these compounds in basic media and provided an explanation for these results (Schapira, Abasolo, & Perillo, 1985).

Spectroscopic Characterization

Detailed spectroscopic characterization of novel compounds derived from 2-phthalimidoacetamide has been performed. Eller and Holzer (2006) synthesized two novel N-(3-acetyl-2-thienyl)acetamides, including a derivative of 2-phthalimidoacetamide, and provided comprehensive spectroscopic data for these compounds (Eller & Holzer, 2006).

Pharmaceutical Synthesis

2-Phthalimidoacetamide plays a role in the synthesis of pharmaceutical compounds. Aszodi, Bonnet, and Teutsch (1990) demonstrated its use in the enantioselective synthesis of an isocephem synthon, a crucial component in creating certain β-lactam antibiotics. This synthesis involved assembling multiple building blocks and highlighted the compound's role in complex pharmaceutical processes (Aszodi, Bonnet, & Teutsch, 1990).

Interaction with DNA

Arif et al. (2018) investigated a phthalimide-based copper(II) complex derived from N-substituted phthalimide, including 2-phthalimidoacetamide, for its ability to interact with DNA. This study provided insights into the potential biomedical applications of such complexes, including their antibacterial efficacy and DNA binding properties (Arif et al., 2018).

Environmental and Biological Studies

Several studies have explored the environmental and biological implications of phthalate compounds, including their metabolites. For example, Latini et al. (2003) investigated the potential health hazards of di-(2-ethylhexyl)phthalate (DEHP) exposure during pregnancy, revealing significant associations with shorter pregnancy durations. This research suggests a broader context in which phthalimidoacetamide derivatives could be relevant (Latini et al., 2003).

properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c11-8(13)5-12-9(14)6-3-1-2-4-7(6)10(12)15/h1-4H,5H2,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGDWOTGXUXNSQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90197776
Record name 2H-Isoindole-2-acetamide, 1,3-dihydro-1,3-dioxo- (9CI)
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Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phthalimidoacetamide

CAS RN

4935-96-0
Record name 1,3-Dihydro-1,3-dioxo-2H-isoindole-2-acetamide
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Record name N-Phthaloylglycinamide
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Record name N-Phthalylglycinamide
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Record name 2H-Isoindole-2-acetamide, 1,3-dihydro-1,3-dioxo- (9CI)
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Record name 2-PHTHALIMIDOACETAMIDE
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Synthesis routes and methods

Procedure details

To a stirred solution of glycinamide hydrochloride (2.20 g, 20.0 mmoL) and sodium carbonate (2.54 g, 24 mmoL) in 25 mL of water is added N-carbethoxyphthalimide (4.38 g, 20.0 mmoL). The resulting suspension is stirred for 1.5 hour and then filtered to afford 3.22 g (79%) of the crude product as a white powder. The crude product is slurried in 200 mL of refluxing ethanol. The resulting suspension after cooling to room temperature is filtered and the solid dried in vacuo (60° C., <1 mm) to afford 2.65 g (65%) of N-phthaloylglycinamide as a white powder: mp 199°-201° C.; 1H NMR (DMSO-d6) δ 8.00-7.8 (m, 4 H, Ar), 7.70 (br s, 1 H, CONH2), 7.26 (br s, 1 H, CONH2), 4.16 (s, 2 H, CH2); 13C NMR (DMSO-d6) δ 167.8, 167.5, 134.4, 131.7, 123.1, 39.9. Anal. Calcd for C11H10N2O3. Theoretical: C, 60.55; H, 4.62; N, 12.84. Found: C, 60.49; H, 4.59; N, 12.82.
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
2.54 g
Type
reactant
Reaction Step One
Quantity
4.38 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
Z Soyer, FS Kılıc, K Erol… - Archiv der Pharmazie: An …, 2004 - Wiley Online Library
In this study, by combining anilide and N′, N′‐phthaloylglycinamide pharmacophores which are known to produce potent anticonvulsant compounds, sixteen ω‐phthalimido‐N‐…
Number of citations: 16 onlinelibrary.wiley.com
SI Hong, CS Kim, YJ Kim - Bulletin of the Korean Chemical Society, 1983 - koreascience.kr
This paper reports new phosphonamide derivatives which contain diethyl aminomethylphosphonate, diethyl DL-1-aminobenzylphosphonate and 6-aminopenicillanic acid; N-(ethyl …
Number of citations: 5 koreascience.kr
MM Hemdan, AF Fahmy, NF Aly, IA Hegazi… - hakon-art.com
Thiourea and its related molecules are important as structural components and as intermediates in agricultural and pharmaceutical chemistry [1]. Literature also states that the antiviral [2…
Number of citations: 0 www.hakon-art.com
GA Eller, W Holzer - Molbank, 2006 - mdpi.com
… The title compounds – N-(3-acetyl-2-thienyl)-2-bromoacetamide and N-(3-acetyl-2-thienyl)-2- phthalimidoacetamide – were synthesized in one step from 3-acetylthiophen-2-amine and …
Number of citations: 6 www.mdpi.com
JC Woo, CS Chin - Bulletin of the Korean Chemical Society, 1983 - koreascience.kr
It has been found that the acrylonitrile solution of trans-$ RhCl (CO)(Ph_3P) _2 $ produces propionitrile catalytically at $90^{\circ} C $ under $ P_ {H_2} $= 3 atm. This catalytic …
Number of citations: 4 koreascience.kr
PJ Toscano, LG Marzilli - Inorganic Chemistry, 1983 - ACS Publications
… )phthalimide (10.64 g, 51.4 mmol) in Me2SO (160 mL) was added NaOH (2.05 g, 51.4 mmol) in water (40 mL), quickly followed by solid N-(2bromoethyl)-2-phthalimidoacetamide (16.00 …
Number of citations: 19 pubs.acs.org
RT Williams - Archives of Environmental Health: An International …, 1968 - Taylor & Francis
… In this table it can be seen that the various parts of the opened glutarimide ring as side chains of the phthalimide ring (eg, 2-phthalimidoacetamide and I-phthalimidobutane) are not …
Number of citations: 37 www.tandfonline.com
AJ Speziale, KW Ratts, GJ Marco - The Journal of Organic …, 1961 - ACS Publications
… removed by filtration, washed with water (500 ml.) and dried to give crude N-(2-tetrahydropyranyl)-2phthalimidoacetamide (25.9 g., 90%) mp 221.4-222.4. Two recrystallizations of the …
Number of citations: 14 pubs.acs.org
D Beaumont, RD Waigh - Progress in Medicinal Chemistry, 1981 - Elsevier
… ed by the Bischler-Napieralski cyclisation of a suitable activated N-phenylethyl2-phthalimidoacetamide followed by reduction to the 1,2,3,4-tetrahydroisoquinoline and hydrazinolysis of …
Number of citations: 5 www.sciencedirect.com
RL Smith, SC Mitchell - Toxicology Research, 2018 - academic.oup.com
Unravelling the molecular basis of thalidomide embryotoxicity, which is remarkably species–specific, is challenging in view of its low toxicity in the mature animal. Employing data …
Number of citations: 8 academic.oup.com

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